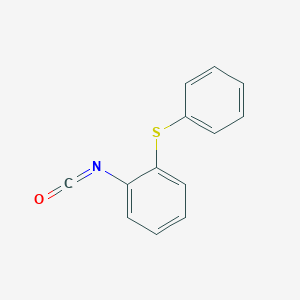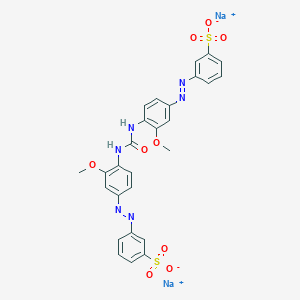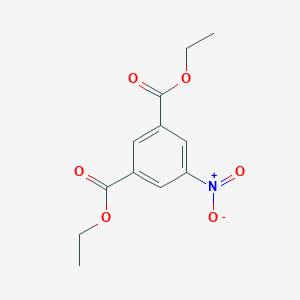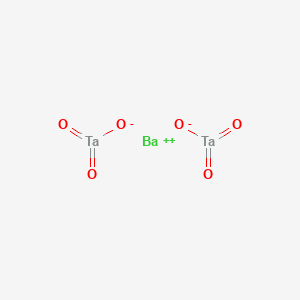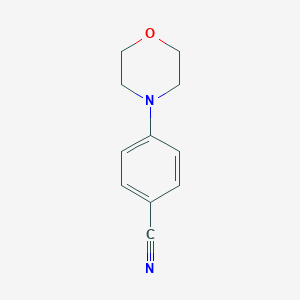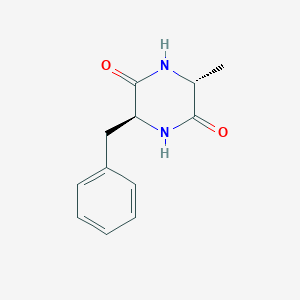
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It was first synthesized in 1991 by Roche Pharmaceuticals as a protein kinase C (PKC) inhibitor. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
作用機序
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 acts as a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 can modulate these cellular processes and exert its therapeutic effects.
生化学的および生理学的効果
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurological disorders.
実験室実験の利点と制限
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. Another direction is the investigation of the potential therapeutic applications of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 in other fields, such as cardiovascular disease and diabetes. Furthermore, the development of new delivery systems for (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could improve its solubility and bioavailability, making it more effective in vivo. Finally, the elucidation of the molecular mechanisms underlying the effects of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could provide valuable insights into the role of PKC in various cellular processes.
合成法
The synthesis of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 involves a series of chemical reactions that start with the condensation of benzylamine and methyl acetoacetate to form 2-benzyl-2-methyl-1,3-dioxolane-4,5-dione. This intermediate is then treated with phosgene to yield 2-benzyl-2-methyl-4,5-dioxoimidazolidine. The final step involves the reaction of this intermediate with piperazine to produce (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220.
科学的研究の応用
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
15136-19-3 |
|---|---|
製品名 |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
(3S,6R)-3-benzyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)/t8-,10+/m1/s1 |
InChIキー |
CNXWPOWVDIUTPS-SCZZXKLOSA-N |
異性体SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
正規SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
同義語 |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



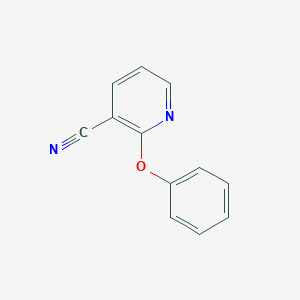
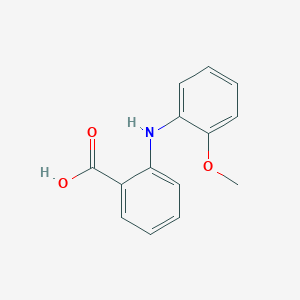
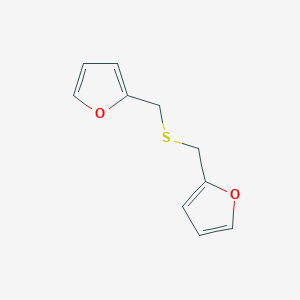

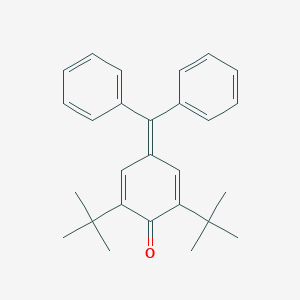
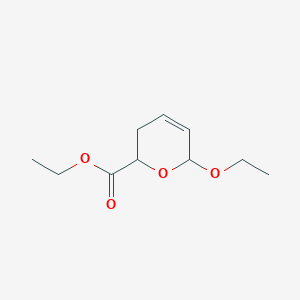
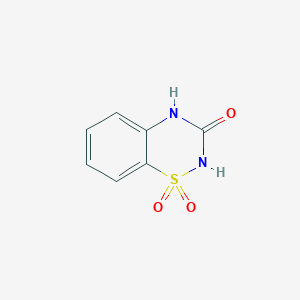
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
